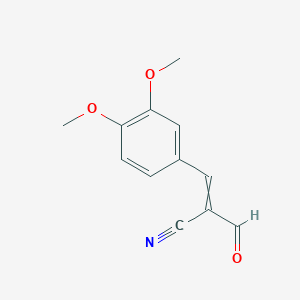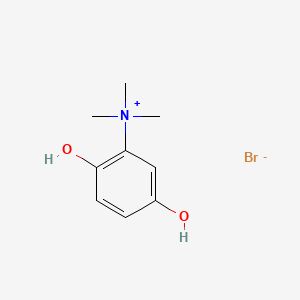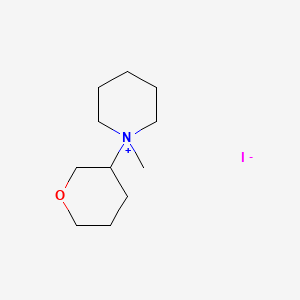
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide is an organic compound with the molecular formula C11H22INO It is a quaternary ammonium salt, characterized by the presence of a piperidinium core substituted with a tetrahydropyran ring and a methyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide typically involves the quaternization of 1-methylpiperidine with tetrahydro-2H-pyran-3-yl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidinium derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide involves its interaction with molecular targets through ionic and hydrogen bonding. The quaternary ammonium group facilitates binding to negatively charged sites on biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-(tetrahydro-2H-pyran-3-yl)piperidinium iodide can be compared with other quaternary ammonium salts, such as:
Tetramethylammonium iodide: Lacks the tetrahydropyran ring, making it less structurally complex.
1-Methyl-1-(tetrahydro-2H-pyran-4-yl)piperidinium iodide: Similar structure but with a different position of the tetrahydropyran ring, which can affect its reactivity and applications.
1-Methyl-1-(tetrahydro-2H-pyran-2-yl)piperidinium iodide: Another positional isomer with distinct chemical properties.
Eigenschaften
CAS-Nummer |
64647-12-7 |
|---|---|
Molekularformel |
C11H22INO |
Molekulargewicht |
311.20 g/mol |
IUPAC-Name |
1-methyl-1-(oxan-3-yl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-12(7-3-2-4-8-12)11-6-5-9-13-10-11;/h11H,2-10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SCEXTGPSNHVTNW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)C2CCCOC2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


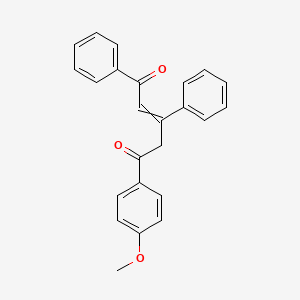
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)

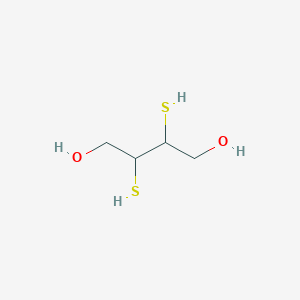

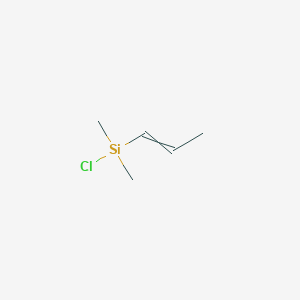
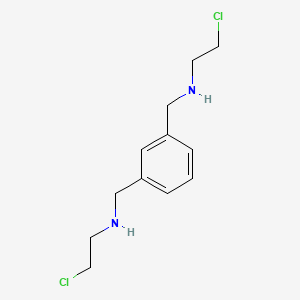
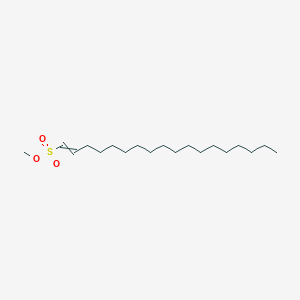
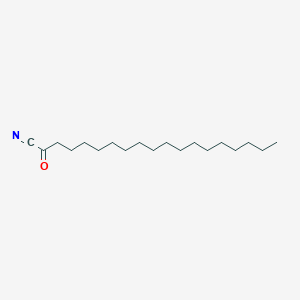
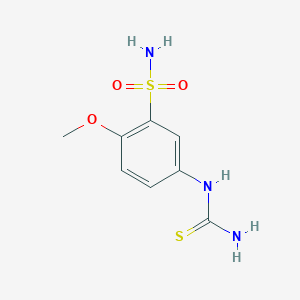
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
